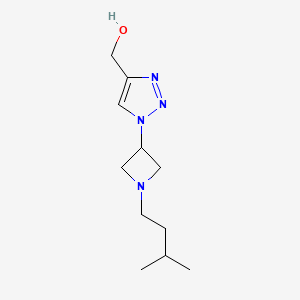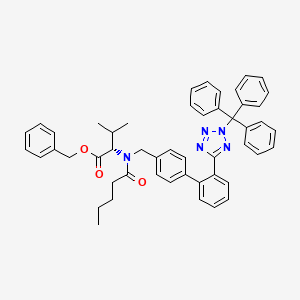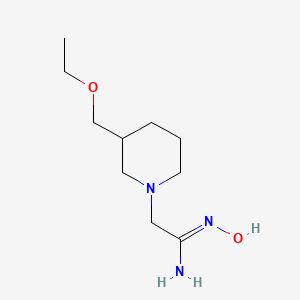
Glucomoringin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glucomoringin can be extracted from Moringa oleifera using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from plant extracts . The extraction process typically involves grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to HPLC for purification .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Moringa oleifera, followed by mechanical extraction and purification processes. The leaves, seeds, and other parts of the plant are harvested and processed to obtain the glucosinolate-rich extract. This extract is then purified using techniques such as HPLC to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Glucomoringin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used to hydrolyze this compound into its active isothiocyanate form.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used to modify the chemical structure of this compound, although specific conditions and reagents depend on the desired outcome.
Major Products
The primary product of this compound hydrolysis is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (moringin), which exhibits significant biological activity .
Applications De Recherche Scientifique
Mécanisme D'action
Glucomoringin exerts its effects primarily through its hydrolysis product, moringin. Moringin interacts with various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes . This compound also modulates phase 2 detoxification enzymes, contributing to its chemoprotective properties .
Comparaison Avec Des Composés Similaires
Glucomoringin is unique among glucosinolates due to its additional sugar moiety, which enhances its stability and bioactivity . Similar compounds include:
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Glucoraphanin: Another glucosinolate from broccoli, which is a precursor to sulforaphane.
Sinigrin: Found in mustard seeds, known for its antimicrobial properties.
This compound stands out due to its unique structure and the specific health benefits associated with Moringa oleifera .
Propriétés
Formule moléculaire |
C20H28KNO14S2 |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
potassium;[(E)-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethylidene]amino] sulfate |
InChI |
InChI=1S/C20H29NO14S2.K/c1-8-13(23)15(25)17(27)19(32-8)33-10-4-2-9(3-5-10)6-12(21-35-37(29,30)31)36-20-18(28)16(26)14(24)11(7-22)34-20;/h2-5,8,11,13-20,22-28H,6-7H2,1H3,(H,29,30,31);/q;+1/p-1/b21-12+;/t8-,11+,13-,14+,15+,16-,17+,18+,19-,20-;/m0./s1 |
Clé InChI |
OVFNULRBAJGUQL-FNPJROJFSA-M |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.[K+] |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
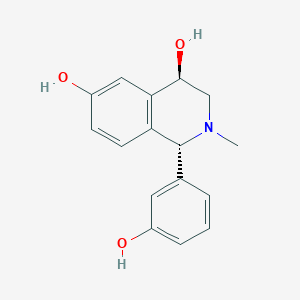
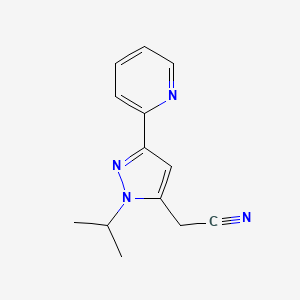
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
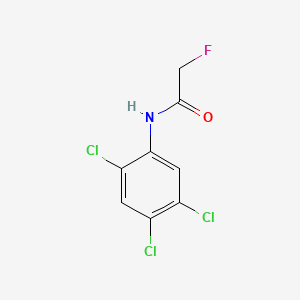
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

